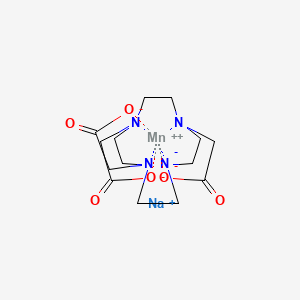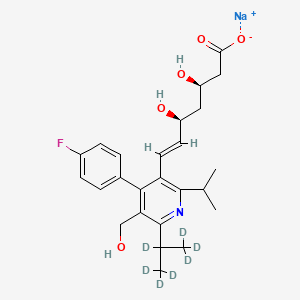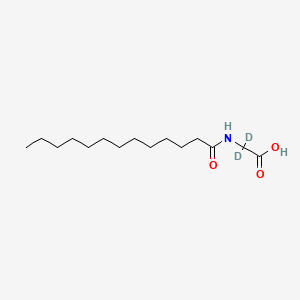
Mn(II)-DO3A (sodium)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Mn(II)-DO3A (sodium) is a manganese-based complex that is widely studied for its potential applications in various fields, including chemistry, biology, and medicine. This compound is known for its unique properties, such as its ability to undergo oxidation and reduction reactions, making it a valuable tool in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Mn(II)-DO3A (sodium) typically involves the reaction of manganese(II) chloride with a ligand, such as DO3A (1,4,7,10-tetraazacyclododecane-1,4,7-triacetic acid), in the presence of a base like sodium hydroxide. The reaction is carried out under controlled conditions, including specific temperature and pH levels, to ensure the formation of the desired complex.
Industrial Production Methods: Industrial production of Mn(II)-DO3A (sodium) follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to maintain the quality and consistency of the product. The reaction conditions are optimized to maximize yield and minimize impurities.
Analyse Chemischer Reaktionen
Types of Reactions: Mn(II)-DO3A (sodium) undergoes various chemical reactions, including:
Oxidation: Mn(II) can be oxidized to Mn(III) or Mn(IV) under specific conditions.
Reduction: Mn(III) or Mn(IV) can be reduced back to Mn(II).
Substitution: Ligands in the complex can be substituted with other ligands.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate can be used as oxidizing agents.
Reduction: Sodium borohydride or other reducing agents can be used.
Substitution: Various ligands can be introduced under controlled pH and temperature conditions.
Major Products Formed:
Oxidation: Formation of Mn(III) or Mn(IV) complexes.
Reduction: Reformation of Mn(II) complexes.
Substitution: Formation of new ligand-substituted Mn(II) complexes.
Wissenschaftliche Forschungsanwendungen
Mn(II)-DO3A (sodium) has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various chemical reactions due to its redox properties.
Biology: Studied for its potential role in biological systems, including enzyme mimetics and imaging agents.
Medicine: Investigated for its potential use in magnetic resonance imaging (MRI) as a contrast agent.
Industry: Utilized in environmental remediation processes due to its ability to oxidize pollutants.
Wirkmechanismus
The mechanism of action of Mn(II)-DO3A (sodium) involves its ability to undergo redox reactions. The manganese ion can switch between different oxidation states, allowing it to participate in various chemical processes. The molecular targets and pathways involved include interactions with other metal ions, organic molecules, and biological macromolecules.
Vergleich Mit ähnlichen Verbindungen
Mn(II)-EDTA (sodium): Another manganese-based complex with similar redox properties.
Mn(II)-DTPA (sodium): Known for its use in MRI as a contrast agent.
Mn(II)-NTA (sodium): Used in environmental applications for pollutant oxidation.
Uniqueness of Mn(II)-DO3A (sodium): Mn(II)-DO3A (sodium) is unique due to its specific ligand structure, which provides stability and enhances its redox properties. This makes it particularly useful in applications requiring precise control over oxidation and reduction processes.
Eigenschaften
Molekularformel |
C14H22MnN4NaO6- |
|---|---|
Molekulargewicht |
420.28 g/mol |
IUPAC-Name |
sodium;2-[4,7-bis(carboxylatomethyl)-1,4,7-triaza-10-azanidacyclododec-1-yl]acetate;manganese(2+) |
InChI |
InChI=1S/C14H25N4O6.Mn.Na/c19-12(20)9-16-3-1-15-2-4-17(10-13(21)22)6-8-18(7-5-16)11-14(23)24;;/h1-11H2,(H,19,20)(H,21,22)(H,23,24);;/q-1;+2;+1/p-3 |
InChI-Schlüssel |
OVRMTVHRWWZGAL-UHFFFAOYSA-K |
Kanonische SMILES |
C1CN(CCN(CCN(CC[N-]1)CC(=O)[O-])CC(=O)[O-])CC(=O)[O-].[Na+].[Mn+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[99mTc]Tc-6 C1](/img/structure/B15138052.png)



![N,N-diethylethanamine;[9-[6-[2-(2,5-dioxopyrrol-1-yl)ethylamino]-6-oxohexyl]-8,8-dimethyl-2-oxo-4-(trifluoromethyl)pyrano[3,2-g]quinolin-6-yl]methanesulfonic acid](/img/structure/B15138073.png)


![(1S,14S)-9,20,21,25-tetramethoxy-15,30-dimethyl-7,23-dioxa-15,30-diazaheptacyclo[22.6.2.23,6.18,12.114,18.027,31.022,33]hexatriaconta-3(36),4,6(35),8,10,12(34),18(33),19,21,24,26,31-dodecaen-19-ol](/img/structure/B15138080.png)
![1-(1,2,3,5,6,7-hexahydro-s-indacen-4-yl)-3-[[(6S)-6-methoxy-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl]sulfonyl]urea](/img/structure/B15138084.png)

![(2R,3R,4R)-4-[2-(cyclopropylmethylamino)ethyl]-2-(4-methoxyphenyl)-2,3,4,9-tetrahydro-1H-carbazol-3-amine](/img/structure/B15138103.png)


